3-amino-4-(benzylamino)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

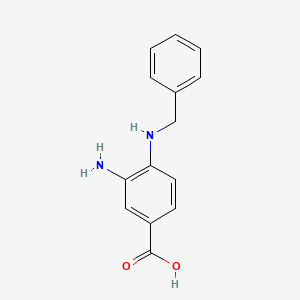

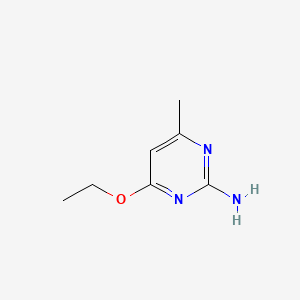

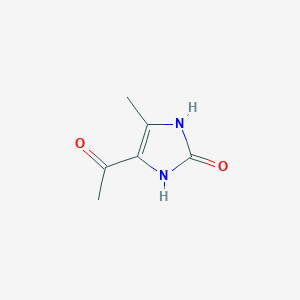

3-amino-4-(benzylamino)benzoic Acid is a chemical compound with the molecular formula C14H14N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications

Pharmaceutical Building Block

3-amino-4-(benzylamino)benzoic Acid: is a versatile building block in pharmaceutical research due to its structural flexibility and the ability to undergo substitutions at both the amino and carboxyl groups . This compound is instrumental in the development of novel molecules with potential medical applications.

Anticancer Agent

Research indicates that derivatives of para-aminobenzoic acid (PABA), a related compound, exhibit anticancer properties . By extension, This compound could be synthesized into analogs that target specific cancer pathways.

Alzheimer’s Disease Research

PABA analogs have shown promise in anti-Alzheimer’s research . The This compound could be used to synthesize compounds that mitigate the progression of Alzheimer’s disease by targeting amyloid-beta aggregation or tau phosphorylation.

Antibacterial Applications

Compounds derived from PABA have demonstrated antibacterial activity . This compound could be used to create new antibiotics that combat resistant bacterial strains.

Antiviral Research

The antiviral properties of PABA derivatives suggest that This compound could be a precursor in the synthesis of antiviral drugs, potentially effective against a range of viruses .

Antioxidant Development

PABA compounds are known for their antioxidant effects . As such, This compound may be used in the synthesis of antioxidants that protect cells from oxidative stress.

Anti-inflammatory Drugs

The anti-inflammatory properties of PABA derivatives make This compound a candidate for the development of new anti-inflammatory medications .

Material Science

In material science, This compound can contribute to the synthesis of novel polymers or coatings with specific properties like enhanced durability or controlled drug release .

Safety and Hazards

properties

IUPAC Name |

3-amino-4-(benzylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBQZWOISSWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354063 |

Source

|

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66315-38-6 |

Source

|

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)